Tectol

Descripción

spermicidal lubricant in condoms

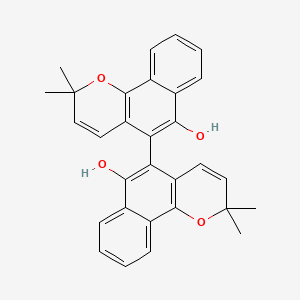

Structure

3D Structure

Propiedades

IUPAC Name |

5-(6-hydroxy-2,2-dimethylbenzo[h]chromen-5-yl)-2,2-dimethylbenzo[h]chromen-6-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C30H26O4/c1-29(2)15-13-21-23(25(31)17-9-5-7-11-19(17)27(21)33-29)24-22-14-16-30(3,4)34-28(22)20-12-8-6-10-18(20)26(24)32/h5-16,31-32H,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FVTJXDIACKJEPH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(C=CC2=C(O1)C3=CC=CC=C3C(=C2C4=C(C5=CC=CC=C5C6=C4C=CC(O6)(C)C)O)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C30H26O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30947318 | |

| Record name | 2,2,2',2'-Tetramethyl-2H,2'H-[5,5'-binaphtho[1,2-b]pyran]-6,6'-diol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30947318 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

450.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

24449-39-6 | |

| Record name | Tectol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0024449396 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2,2,2',2'-Tetramethyl-2H,2'H-[5,5'-binaphtho[1,2-b]pyran]-6,6'-diol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30947318 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

The Core Mechanism of Tectol: A Technical Guide for Researchers

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tectol, a natural compound isolated from the plant Lippia sidoides, has demonstrated significant biological activity, positioning it as a molecule of interest for further investigation in oncology and infectious diseases. This technical guide provides an in-depth exploration of the core mechanism of action of this compound, with a focus on its role as a farnesyltransferase inhibitor. The information presented herein is intended to support researchers, scientists, and drug development professionals in their understanding of this compound's therapeutic potential.

Core Mechanism of Action: Farnesyltransferase Inhibition

The primary mechanism of action of this compound is the inhibition of the enzyme farnesyltransferase (FTase). FTase is a crucial enzyme in the post-translational modification of a variety of cellular proteins. This modification, known as farnesylation, involves the attachment of a 15-carbon farnesyl pyrophosphate (FPP) group to a cysteine residue within a C-terminal "CAAX" motif of the target protein.

Farnesylation is essential for the proper localization and function of many signaling proteins, most notably members of the Ras superfamily of small GTPases. By attaching a hydrophobic farnesyl group, FTase facilitates the anchoring of these proteins to the inner leaflet of the cell membrane. This membrane association is a prerequisite for their activation and subsequent engagement in downstream signaling cascades that regulate cell proliferation, differentiation, and survival.

This compound, as an FTase inhibitor, competitively or non-competitively binds to the enzyme, preventing it from catalyzing the farnesylation of its protein substrates. This disruption of protein farnesylation leads to the accumulation of unprocessed, cytosolic target proteins that are unable to participate in their respective signaling pathways.

Signaling Pathway Affected by this compound

The most well-characterized signaling pathway disrupted by FTase inhibitors like this compound is the Ras-MAPK (Mitogen-Activated Protein Kinase) pathway. Ras proteins, when activated, initiate a phosphorylation cascade that includes Raf, MEK, and ERK, ultimately leading to the activation of transcription factors that promote cell growth and division. By preventing Ras farnesylation, this compound effectively blocks the initiation of this oncogenic signaling cascade.

Therapeutic Implications

Anti-Cancer Activity

This compound's ability to inhibit FTase makes it a promising candidate for cancer therapy. The Ras proteins are mutated in approximately 30% of all human cancers, leading to their constitutive activation and uncontrolled cell proliferation. By targeting a key step in Ras processing, this compound has the potential to be effective against these Ras-driven malignancies.

This compound has shown significant cytotoxic activity against human leukemia cell lines, including HL-60 and CEM.[1] This activity is attributed to the induction of apoptosis, or programmed cell death, in these cancer cells. The inhibition of farnesylation of key proteins disrupts survival signals, leading to the activation of apoptotic pathways.

Anti-Plasmodial Activity

In addition to its anti-cancer properties, this compound has demonstrated activity against the malaria parasite, Plasmodium falciparum. Protein farnesylation is also a critical process in the life cycle of this protozoan parasite. By inhibiting P. falciparum FTase, this compound can disrupt the function of essential parasitic proteins, leading to parasite death. This presents a potential avenue for the development of novel antimalarial drugs with a mechanism of action distinct from currently used therapies.

Quantitative Data

The following tables summarize the reported in vitro activity of this compound.

Table 1: Farnesyltransferase Inhibitory Activity of this compound

| Target Enzyme | IC50 (µM) |

| Human Farnesyltransferase | 2.09 |

| Trypanosoma brucei Farnesyltransferase | 1.73 |

Data from MedchemExpress.[1]

Table 2: Cytotoxic Activity of this compound against Human Leukemia Cell Lines

| Cell Line | IC50 (µM) |

| HL-60 (Promyelocytic Leukemia) | Significant Activity Reported |

| CEM (T-cell Acute Lymphoblastic Leukemia) | Significant Activity Reported |

Specific IC50 values for cytotoxicity are not consistently reported in publicly available literature. "Significant activity" is noted in multiple sources.[1][2]

Table 3: Anti-Plasmodial Activity of this compound

| Parasite Strain | IC50 (µM) |

| Plasmodium falciparum (FcB1, drug-resistant) | 3.44 |

Data from MedchemExpress.[1]

Experimental Protocols

Detailed experimental protocols for the key assays used to characterize the activity of this compound are provided below. These are generalized protocols based on standard laboratory practices and should be adapted as needed for specific experimental conditions.

Farnesyltransferase (FTase) Inhibition Assay (Scintillation Proximity Assay)

This assay measures the incorporation of a radiolabeled farnesyl group onto a biotinylated peptide substrate.

Workflow:

Methodology:

-

Reaction Setup: In a 96-well plate, combine the assay buffer (typically containing Tris-HCl, MgCl₂, ZnCl₂, and DTT), the biotinylated peptide substrate, [³H]-farnesyl pyrophosphate, and the test compound (this compound) at various concentrations.

-

Enzyme Addition: Initiate the reaction by adding a purified recombinant human FTase enzyme solution to each well.

-

Incubation: Incubate the plate at 37°C for a defined period (e.g., 30-60 minutes) to allow the enzymatic reaction to proceed.

-

Assay Termination and Detection: Stop the reaction by adding a stop solution (e.g., EDTA). Add streptavidin-coated scintillation proximity assay (SPA) beads to each well. The biotinylated peptide, if farnesylated with the [³H]-farnesyl group, will bind to the SPA beads, bringing the radioisotope in close proximity to the scintillant within the bead, generating a light signal.

-

Data Acquisition: Read the plate on a scintillation counter to quantify the amount of incorporated radioactivity. The signal intensity is inversely proportional to the inhibitory activity of this compound.

-

Data Analysis: Calculate the IC50 value, which is the concentration of this compound that inhibits 50% of the FTase activity.

Cytotoxicity Assay (MTT Assay)

This colorimetric assay measures the metabolic activity of cells as an indicator of cell viability.

Workflow:

Methodology:

-

Cell Seeding: Seed human leukemia cells (HL-60 or CEM) into a 96-well microtiter plate at a predetermined density and allow them to acclimate.

-

Compound Treatment: Treat the cells with various concentrations of this compound and a vehicle control (e.g., DMSO).

-

Incubation: Incubate the plate for a specified duration (e.g., 48 or 72 hours) at 37°C in a humidified CO₂ incubator.

-

MTT Addition: Add a solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) to each well and incubate for a further 2-4 hours. Metabolically active cells will reduce the yellow MTT to purple formazan crystals.

-

Solubilization: Add a solubilization solution (e.g., DMSO or a solution of SDS in HCl) to each well to dissolve the formazan crystals.

-

Absorbance Reading: Measure the absorbance of each well at a wavelength of approximately 570 nm using a microplate reader.

-

Data Analysis: The absorbance is directly proportional to the number of viable cells. Calculate the percentage of cell viability for each this compound concentration relative to the vehicle control and determine the IC50 value.

In Vitro Anti-Plasmodial Activity Assay

This assay determines the ability of a compound to inhibit the growth of Plasmodium falciparum in an in vitro culture of human red blood cells. A common method utilizes a DNA-intercalating dye like SYBR Green I.

Workflow:

Methodology:

-

Parasite Culture: Maintain a continuous in vitro culture of P. falciparum in human red blood cells in a complete culture medium. Synchronize the parasite culture to the ring stage.

-

Drug Plate Preparation: Prepare serial dilutions of this compound in a 96-well microtiter plate.

-

Assay Initiation: Add the synchronized parasite culture to each well of the drug plate. Include positive (no drug) and negative (uninfected red blood cells) controls.

-

Incubation: Incubate the plate for 72 hours under a specific gas mixture (e.g., 5% CO₂, 5% O₂, 90% N₂) at 37°C to allow for one complete parasite life cycle.

-

Lysis and Staining: After incubation, lyse the red blood cells and stain the parasite DNA by adding a lysis buffer containing a fluorescent DNA-intercalating dye such as SYBR Green I.

-

Fluorescence Measurement: Measure the fluorescence intensity in each well using a fluorescence plate reader. The fluorescence signal is proportional to the amount of parasite DNA, and thus to the parasite growth.

-

Data Analysis: Calculate the percentage of parasite growth inhibition for each this compound concentration compared to the drug-free control and determine the IC50 value.

Conclusion

This compound exerts its biological effects primarily through the inhibition of farnesyltransferase. This mechanism disrupts the function of key signaling proteins, most notably Ras, leading to the suppression of pro-proliferative pathways in cancer cells and interfering with essential processes in the malaria parasite. The quantitative data on its inhibitory and cytotoxic activities, coupled with a clear understanding of its molecular target, make this compound a compelling lead compound for the development of novel therapeutics in oncology and infectious diseases. Further research is warranted to fully elucidate its downstream effects and to evaluate its efficacy and safety in preclinical and clinical settings.

References

In-Depth Technical Guide: Tectol (CAS No. 24449-39-6)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties, biological activity, and mechanism of action of Tectol (CAS No. 24449-39-6). The information is compiled for an audience with a strong scientific background, focusing on data relevant to research and development in oncology and parasitology.

Chemical and Physical Properties

This compound is a naturally occurring dimeric naphthoquinone.[1] It is found in various plant species, including the heartwood of teak (Tectona grandis), plants of the Tecoma genus, and has been notably isolated from Lippia sidoides.[1][2][3][4] The compound is classified as a polyphenol.[1][2]

Table 1: Physicochemical Properties of this compound

| Property | Value | Source(s) |

| CAS Number | 24449-39-6 | [1][2][5][6] |

| Molecular Formula | C₃₀H₂₆O₄ | [1][4][5] |

| Molecular Weight | 450.52 g/mol | [1][4][6] |

| IUPAC Name | 5-(6-hydroxy-2,2-dimethylbenzo[h]chromen-5-yl)-2,2-dimethylbenzo[h]chromen-6-ol | [1][4] |

| Appearance | Solid crystalline substance; Deep red compound | [1] |

| Purity | >98% (Commercially available) | [6][7] |

| Solubility | Varying solubility in organic solvents. Solubility can be increased by heating to 37°C and ultrasonication. | [1][5] |

| Storage | Store at -20°C for up to one month or -80°C for up to six months. Protect from light. | [2][5] |

Biological Activity and Mechanism of Action

This compound's primary mechanism of action is the inhibition of the enzyme farnesyltransferase (FTase).[2][5] FTase is a critical enzyme that catalyzes the post-translational addition of a farnesyl group to a cysteine residue at the C-terminus of specific proteins, a process known as farnesylation or prenylation.[5][8]

Many of these target proteins, most notably members of the Ras superfamily of small GTPases, require farnesylation for their proper localization to the cell membrane.[5] This localization is essential for their activation and subsequent engagement in downstream signal transduction pathways that regulate cell growth, proliferation, and survival, such as the Mitogen-Activated Protein Kinase (MAPK) pathway.[5][8]

By inhibiting FTase, this compound prevents the farnesylation of Ras and other key proteins, leaving them in an inactive state in the cytosol.[5] This disruption of oncogenic signaling pathways forms the basis of its anti-cancer properties. Furthermore, FTase is a validated drug target in certain parasites, explaining this compound's anti-plasmodial and anti-trypanosomal activities.[2][5]

Table 2: Summary of In Vitro Biological Activity of this compound

| Target/Assay | Cell Line / Organism | Result (IC₅₀) | Source(s) |

| Anticancer Activity | Human Leukemia (HL60) | Significant Activity | [2][3][4][5] |

| Human Leukemia (CEM) | Significant Activity | [2][3][4][5] | |

| Enzyme Inhibition | Human Farnesyltransferase (hFTase) | 2.09 µM | [2][5] |

| Anti-parasitic Activity | Trypanosoma brucei FTase (TbFTase) | 1.73 µM | [2][5] |

| Plasmodium falciparum (FcB1 strain) | 3.44 µM | [2][3][5] |

Experimental Protocols

While the precise, detailed protocols from the original publications require access to the full-text articles, the methodologies employed are standard for natural product chemistry and pharmacology. Below are representative protocols for the types of assays used to characterize this compound.

Farnesyltransferase (FTase) Inhibition Assay (Representative Protocol)

This protocol is based on a homogenous, fluorescence-based assay format, which is a common high-throughput screening method.

-

Reagent Preparation :

-

Assay Buffer: Prepare a suitable buffer (e.g., Tris-HCl with MgCl₂, ZnCl₂, and DTT).

-

Enzyme Solution: Dilute recombinant human FTase in assay buffer to the desired working concentration.

-

Substrate Mix: Prepare a working solution containing farnesyl pyrophosphate (FPP) and a dansylated peptide substrate (e.g., Dansyl-GCVLS).

-

Test Compound: Prepare serial dilutions of this compound in an appropriate solvent (e.g., DMSO) and then dilute further in assay buffer.

-

-

Assay Procedure (384-well format) :

-

Add 5 µL of the diluted this compound solution (or solvent control) to the wells of a black, flat-bottom microplate.

-

Add 5 µL of the FTase enzyme solution to each well.

-

Incubate at room temperature for 10-15 minutes to allow the inhibitor to bind to the enzyme.

-

Initiate the reaction by adding 10 µL of the Substrate Mix to each well.

-

Incubate the plate at 37°C for 60 minutes, protected from light.

-

-

Data Acquisition and Analysis :

-

Measure the fluorescence intensity at an excitation/emission wavelength appropriate for the dansyl fluorophore (e.g., 340 nm / 550 nm).

-

Calculate the percent inhibition for each concentration of this compound relative to the solvent control.

-

Determine the IC₅₀ value by fitting the dose-response data to a four-parameter logistic equation.

-

Cytotoxicity Assay (MTT Assay) on Leukemia Cell Lines (Representative Protocol)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity, which serves as a measure of cell viability.

-

Cell Culture and Seeding :

-

Culture human leukemia cells (e.g., HL60 or CEM) in appropriate media (e.g., RPMI-1640 with 10% FBS) at 37°C in a 5% CO₂ incubator.

-

Harvest cells in the exponential growth phase and determine cell viability (e.g., via Trypan Blue exclusion).

-

Seed the cells into a 96-well plate at a predetermined optimal density (e.g., 5 x 10⁴ cells/well) in 100 µL of media. Incubate overnight.

-

-

Compound Treatment :

-

Prepare serial dilutions of this compound in culture media.

-

Add 100 µL of the diluted this compound solutions (or media control) to the appropriate wells.

-

Incubate the plate for a specified time period (e.g., 48 or 72 hours).

-

-

MTT Addition and Incubation :

-

Add 20 µL of MTT solution (5 mg/mL in PBS) to each well.

-

Incubate for 3-4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan crystals.

-

-

Formazan Solubilization and Measurement :

-

Centrifuge the plate and carefully remove the supernatant.

-

Add 150 µL of a solubilizing agent (e.g., DMSO or an acidic isopropanol solution) to each well to dissolve the formazan crystals.

-

Shake the plate gently for 5-10 minutes to ensure complete dissolution.

-

Measure the absorbance at 570 nm using a microplate reader.

-

-

Data Analysis :

-

Calculate the percentage of cell viability for each treatment group compared to the untreated control.

-

Determine the IC₅₀ value, the concentration of this compound that causes a 50% reduction in cell viability.

-

Conclusion

This compound (CAS 24449-39-6) is a natural product with well-defined biological activity as a farnesyltransferase inhibitor. Its ability to disrupt key cellular signaling pathways gives it significant potential as a lead compound in the development of anticancer and anti-parasitic agents. The data summarized in this guide, including its physicochemical properties and potent in vitro activity, provide a solid foundation for further research and drug development efforts. The representative protocols outlined offer a starting point for the design of experiments to further elucidate its therapeutic potential.

References

- 1. New tricks for human farnesyltransferase inhibitor: cancer and beyond - MedChemComm (RSC Publishing) [pubs.rsc.org]

- 2. Farnesyltransferase inhibitor - Wikipedia [en.wikipedia.org]

- 3. medchemexpress.com [medchemexpress.com]

- 4. Chemical constituents from Lippia sidoides and cytotoxic activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. An overview on natural farnesyltransferase inhibitors for efficient cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Discovery and preliminary structure-activity relationship studies on tecomaquinone I and this compound as novel farnesyltransferase and plasmodial inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Cytotoxicity of farnesyltransferase inhibitors in lymphoid cells mediated by MAPK pathway inhibition and Bim up-regulation - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Chemical Structure and Synthesis of Tectol

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tectol is a naturally occurring dimeric naphthoquinone found primarily in the heartwood of teak (Tectona grandis).[1] It has garnered interest in the scientific community for its potential biological activities, including anti-plasmodial and cytotoxic properties against various cancer cell lines.[2][3] This document provides a comprehensive overview of the chemical structure of this compound and a detailed account of its chemical synthesis, with a focus on the methodologies and data relevant to chemical researchers and drug development professionals.

Chemical Structure of this compound

This compound is a symmetrical dimer, structurally characterized by two 2,2-dimethyl-2H-benzo[h]chromen-6-ol units linked at their 5-positions. The formation of this compound is understood to occur via the spontaneous oxidative dimerization of its monomeric precursor, hemithis compound.[4] This observation has led to the hypothesis that hemithis compound may be the true natural product, with this compound potentially being an artifact of the isolation process.[4]

Table 1: Chemical Identifiers for this compound

| Identifier | Value |

| IUPAC Name | 5-(6-hydroxy-2,2-dimethylbenzo[h]chromen-5-yl)-2,2-dimethylbenzo[h]chromen-6-ol[5] |

| Molecular Formula | C₃₀H₂₆O₄[5][6] |

| Molecular Weight | 450.5 g/mol [5][6] |

| CAS Number | 2449-39-6[5][6] |

Spectroscopic Data

Detailed experimental spectroscopic data for this compound is not extensively available in the public domain. However, the expected spectral characteristics can be inferred from its chemical structure, which is rich in aromatic, olefinic, and hydroxyl functionalities.

Table 2: Predicted Spectroscopic Data for this compound

| Spectroscopic Technique | Feature | Expected Chemical Shift/Frequency Range |

| ¹H NMR | Aromatic Protons | δ 7.0-8.5 ppm |

| Olefinic Protons | δ 5.5-6.5 ppm | |

| Hydroxyl Protons | δ 4.5-5.5 ppm (variable) | |

| Methyl Protons | δ 1.2-1.7 ppm | |

| ¹³C NMR | Aromatic/Olefinic Carbons | δ 100-150 ppm |

| Quaternary Carbons | δ 140-160 ppm | |

| Methyl Carbons | δ 20-30 ppm | |

| IR Spectroscopy | O-H Stretch (phenolic) | 3200-3600 cm⁻¹ (broad) |

| C-H Stretch (aromatic) | 3000-3100 cm⁻¹ | |

| C-H Stretch (aliphatic) | 2850-3000 cm⁻¹ | |

| C=C Stretch (aromatic/olefinic) | 1500-1650 cm⁻¹ | |

| C-O Stretch | 1000-1300 cm⁻¹ |

Chemical Synthesis of this compound

The first total synthesis of this compound was reported as part of the synthesis of its monomer, hemithis compound.[4] The key step in the formation of this compound is the spontaneous dimerization of hemithis compound. The overall synthetic strategy involves the construction of the hemithis compound scaffold, followed by its deprotection, which triggers the dimerization to yield this compound.

Synthesis Pathway Diagram

Caption: Synthesis pathway of this compound from Naphthoquinol.

Experimental Protocols

The following is a generalized experimental protocol for the synthesis of this compound, based on published synthetic routes.[4] Researchers should consult the primary literature for precise experimental details and characterization data.

Step 1: Synthesis of TBS-Protected Hemi-tectol

-

Protection of Naphthoquinol: 4-methoxynaphth-1-ol is protected using tert-butyldimethylsilyl chloride (TBSCl) and imidazole in a suitable aprotic solvent like dichloromethane (DCM) or dimethylformamide (DMF) at room temperature. The reaction progress is monitored by thin-layer chromatography (TLC). Upon completion, the reaction is quenched, and the product is purified by column chromatography to yield the TBS-protected naphthol.

-

SEAr-Cycloaddition: The TBS-protected naphthol is then subjected to a Lewis acid-catalyzed electrophilic aromatic substitution (SEAr) followed by a cycloaddition reaction with a suitable dienophile, such as 3,3-dimethylacrolein, to construct the chromene ring system of hemithis compound. The resulting TBS-protected hemithis compound is purified by column chromatography.

Step 2: Deprotection of TBS-Protected Hemithis compound to Yield Hemithis compound

-

The purified TBS-protected hemithis compound is dissolved in an appropriate solvent, such as tetrahydrofuran (THF).

-

A deprotecting agent, for instance, tetrabutylammonium fluoride (TBAF), is added to the solution.

-

The reaction is stirred at room temperature and monitored by TLC for the disappearance of the starting material.

-

Upon completion, the reaction mixture is worked up by partitioning between an organic solvent and water. The organic layer is dried and concentrated to yield crude hemithis compound.

Step 3: Spontaneous Dimerization of Hemithis compound to this compound

-

The crude hemithis compound from the previous step is purified by column chromatography on silica gel.

-

During the purification process, or upon standing in a solvent such as chloroform, hemithis compound spontaneously dimerizes to form this compound.[4]

-

This compound, being a symmetrical and stable dimer, can be further purified by recrystallization or column chromatography to obtain the final product as a solid.

Quantitative Data

The biological activity of this compound has been evaluated in several studies, with key quantitative data summarized below.

Table 3: Biological Activity of this compound

| Assay | Cell Line/Organism | IC₅₀ Value | Reference |

| Anti-plasmodial activity | P. falciparum (FcB1 strain) | 3.44 µM | [2] |

| Cytotoxicity | Human leukemia cell line (HL60) | Significant Activity | [3] |

| Cytotoxicity | Human leukemia cell line (CEM) | Significant Activity | [3] |

| Farnesyltransferase Inhibition | Human FTase | 2.09 µM | [2] |

| Farnesyltransferase Inhibition | T. brucei FTase | 1.73 µM | [2] |

Conclusion

This technical guide provides a detailed overview of the chemical structure and synthesis of this compound. The understanding of its synthesis, particularly the spontaneous dimerization of its precursor hemithis compound, is crucial for researchers aiming to synthesize this compound and its analogs for further investigation in drug discovery and development. The provided data and protocols serve as a foundational resource for scientists in the field of natural product chemistry and medicinal chemistry.

References

- 1. EP0312432A1 - 2,2-Dimethyl chromene derivatives, preparation process and pharmaceutical compositions containing them - Google Patents [patents.google.com]

- 2. Precisely predicting the 1H and 13C NMR chemical shifts in new types of nerve agents and building spectra database - PMC [pmc.ncbi.nlm.nih.gov]

- 3. cds.ismrm.org [cds.ismrm.org]

- 4. Facile Synthesis of 2H-Benzo[h]Chromenes via an Arylamine-Catalyzed Mannich Cyclization Cascade Reaction - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Synthesis of 2,2-Dimethyl-2H-chromenes [chooser.crossref.org]

- 6. researchgate.net [researchgate.net]

Biological Activity of Tectol on Leukemia Cells: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Tectol, a natural compound isolated from Lippia sidoides, has demonstrated significant biological activity against human leukemia cell lines. This technical guide provides a comprehensive overview of the current understanding of this compound's anti-leukemic effects, with a focus on its mechanism of action as a farnesyltransferase inhibitor. This document summarizes the available quantitative data, outlines relevant experimental protocols, and visualizes the implicated signaling pathways to support further research and drug development efforts in the field of oncology.

Introduction

This compound is a phytochemical that has been identified as a potential anti-cancer agent. Research has shown its cytotoxic effects against various cancer cell lines, with notable activity against human leukemia cells, specifically the HL60 (promyelocytic leukemia) and CEM (T-lymphoblastoid leukemia) cell lines[1][2][3]. The primary mechanism of action identified for this compound is the inhibition of farnesyltransferase (FTase), a key enzyme in the post-translational modification of several proteins involved in cell signaling and proliferation[1][3].

This guide aims to consolidate the existing scientific knowledge on this compound's activity in leukemia, providing a detailed resource for researchers.

Quantitative Data on Biological Activity

Table 1: Inhibitory Activity of this compound

| Target | Cell Line/Organism | IC50 Value (µM) | Reference |

| Farnesyltransferase (FTase) | Human | 2.09 | [1][3] |

| Farnesyltransferase (FTase) | Trypanosoma brucei | 1.73 | [1][3] |

| Plasmodium falciparum (FcB1 strain) | - | 3.44 | [1][3] |

Mechanism of Action: Farnesyltransferase Inhibition

This compound's primary mechanism of action is the inhibition of farnesyltransferase (FTase)[1][3]. FTase is a crucial enzyme that catalyzes the attachment of a farnesyl pyrophosphate group to a cysteine residue at the C-terminus of target proteins. This process, known as farnesylation, is essential for the proper localization and function of many proteins involved in cellular signaling pathways that regulate cell growth, proliferation, and survival.

One of the most well-known substrates of FTase is the Ras protein, a key component of the Ras/MAPK signaling pathway, which is frequently dysregulated in cancer[5][6]. By inhibiting FTase, this compound prevents the farnesylation of Ras, thereby blocking its translocation to the cell membrane and subsequent activation of downstream pro-proliferative and anti-apoptotic signaling cascades[5][6].

Although Ras is a primary target, other proteins are also affected by FTase inhibition, which may contribute to the anti-cancer effects of FTIs[7].

Signaling Pathway Implicated in this compound's Activity

The inhibition of farnesyltransferase by this compound directly impacts the Ras-Raf-MEK-ERK (MAPK) signaling pathway. This pathway is a critical regulator of cell proliferation and survival.

Experimental Protocols

This section details the methodologies that would be employed to investigate the biological activity of this compound on leukemia cells, based on standard practices in the field.

Cell Culture

-

Cell Lines: Human promyelocytic leukemia (HL60) and human T-lymphoblastoid leukemia (CEM) cells would be obtained from a reputable cell bank (e.g., ATCC).

-

Culture Medium: Cells would be cultured in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.

-

Culture Conditions: Cells would be maintained in a humidified incubator at 37°C with 5% CO2.

Cytotoxicity Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and, by inference, cell viability.

-

Procedure:

-

Seed leukemia cells (e.g., 5 x 10³ cells/well) in a 96-well plate and allow them to attach or stabilize overnight.

-

Treat the cells with various concentrations of this compound (e.g., 0.1 to 100 µM) for a specified period (e.g., 24, 48, 72 hours).

-

Add MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Add a solubilizing agent (e.g., DMSO or a solution of SDS in HCl) to dissolve the formazan crystals.

-

Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

-

Data Analysis: The IC50 value (the concentration of this compound that inhibits cell growth by 50%) would be calculated from the dose-response curve.

Apoptosis Assay (Annexin V/Propidium Iodide Staining)

This flow cytometry-based assay is used to detect and quantify apoptosis.

-

Procedure:

-

Treat leukemia cells with this compound at concentrations around the determined IC50 value for a set time.

-

Harvest the cells and wash with cold PBS.

-

Resuspend the cells in Annexin V binding buffer.

-

Add FITC-conjugated Annexin V and propidium iodide (PI) to the cell suspension.

-

Incubate in the dark at room temperature for 15 minutes.

-

Analyze the cells by flow cytometry.

-

-

Data Interpretation:

-

Annexin V-negative/PI-negative: Live cells

-

Annexin V-positive/PI-negative: Early apoptotic cells

-

Annexin V-positive/PI-positive: Late apoptotic/necrotic cells

-

Cell Cycle Analysis (Propidium Iodide Staining)

This method is used to determine the distribution of cells in the different phases of the cell cycle.

-

Procedure:

-

Treat leukemia cells with this compound for various time points.

-

Harvest the cells and fix them in cold 70% ethanol.

-

Wash the cells with PBS and treat with RNase A.

-

Stain the cells with propidium iodide.

-

Analyze the DNA content of the cells by flow cytometry.

-

-

Data Analysis: The percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle would be quantified.

Western Blot Analysis

Western blotting would be used to detect changes in the expression or activation of proteins involved in the targeted signaling pathways.

-

Procedure:

-

Treat cells with this compound and prepare cell lysates.

-

Determine protein concentration using a BCA or Bradford assay.

-

Separate proteins by SDS-PAGE and transfer them to a PVDF membrane.

-

Block the membrane and incubate with primary antibodies against target proteins (e.g., Ras, p-ERK, ERK, pro-caspase-3, cleaved caspase-3, etc.).

-

Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

-

Detect the protein bands using an enhanced chemiluminescence (ECL) detection system.

-

Visualization of Experimental Workflow and Logical Relationships

General Experimental Workflow

Logical Relationship of Farnesyltransferase Inhibition and Cellular Effects

Conclusion and Future Directions

This compound has been identified as a promising natural compound with anti-leukemic properties, acting through the inhibition of farnesyltransferase. While its activity against HL60 and CEM leukemia cell lines is established as significant, a critical need exists for quantitative data on its cytotoxicity (IC50 values) against these and other leukemia cell lines.

Future research should focus on:

-

Quantitative Cytotoxicity Studies: Determining the specific IC50 values of this compound in a panel of leukemia cell lines.

-

Detailed Mechanistic Studies: Investigating the induction of apoptosis and cell cycle arrest by this compound in leukemia cells.

-

In Vivo Efficacy: Evaluating the anti-leukemic activity of this compound in animal models.

-

Combination Therapies: Exploring the potential synergistic effects of this compound with existing chemotherapeutic agents.

A more in-depth understanding of this compound's biological activities will be instrumental in assessing its potential as a lead compound for the development of novel anti-leukemia therapies.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. FTase inhibitor | MedChemExpress (MCE) Life Science Reagents [medchemexpress.eu]

- 4. pubs.acs.org [pubs.acs.org]

- 5. Farnesyltransferase Inhibitors: Molecular Evidence of Therapeutic Efficacy in Acute Lymphoblastic Leukemia Through Cyclin D1 Inhibition | Anticancer Research [ar.iiarjournals.org]

- 6. researchgate.net [researchgate.net]

- 7. Farnesyltransferase inhibitors: mechanism and applications - PubMed [pubmed.ncbi.nlm.nih.gov]

No Information Available on the Anti-plasmodial Effects of Tectol

Despite a comprehensive search of scientific literature, no research or data could be found on the anti-plasmodial or anti-malarial properties of a compound referred to as "Tectol."

Efforts to gather information on its efficacy, mechanism of action, experimental protocols, and relevant signaling pathways yielded no results. The scientific databases and search engines reviewed do not contain any studies related to "this compound" in the context of Plasmodium parasite inhibition or malaria treatment.

Therefore, it is not possible to provide an in-depth technical guide, summarize quantitative data, detail experimental methodologies, or create visualizations as requested. The core requirements of the prompt cannot be fulfilled due to the absence of any available information on the specified topic.

It is possible that "this compound" may be a novel or developmental compound with research that is not yet publicly available, or the name may be inaccurate. Researchers, scientists, and drug development professionals seeking information on anti-plasmodial agents are encouraged to consult literature on other well-documented compounds.

An In-depth Technical Guide to Tectol (C30H26O4): A Promising Natural Product in Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Abstract

Tectol, a natural product with the molecular formula C30H26O4, has emerged as a molecule of significant interest in the fields of oncology and parasitology. Isolated from plant sources such as Tectona grandis and Lippia sidoides, this compound has demonstrated notable biological activities, including cytotoxicity against human leukemia cell lines and inhibitory effects on the growth of Plasmodium falciparum, the parasite responsible for malaria. The primary mechanism of action for this compound is believed to be the inhibition of farnesyltransferase (FTase), a critical enzyme in the post-translational modification of various proteins, including the oncoprotein Ras. This technical guide provides a comprehensive overview of this compound, encompassing its physicochemical properties, synthesis, detailed experimental protocols for its biological evaluation, and an exploration of its mechanism of action through key signaling pathways.

Physicochemical Properties and Spectroscopic Data

This compound is a dimeric prenylated naphthoquinone. Its structure has been elucidated through various spectroscopic techniques.

| Property | Value | Reference |

| Molecular Formula | C30H26O4 | [1] |

| Molecular Weight | 450.5 g/mol | [1] |

| CAS Number | 24449-39-6 | [2] |

| IUPAC Name | 5-(6-hydroxy-2,2-dimethyl-2H-benzo[h]chromen-5-yl)-2,2-dimethyl-2H-benzo[h]chromen-6-ol | [1] |

| Appearance | Not explicitly stated, likely a solid | |

| Solubility | Soluble in DMSO (55 mg/mL) | [3] |

Spectroscopic Data:

Synthesis and Isolation

Isolation from Natural Sources

This compound has been isolated from the ethanol extracts of Lippia sidoides.[3] A general workflow for the isolation of natural products from plant material is outlined below.

Caption: General workflow for the isolation and purification of this compound.

Chemical Synthesis

A total synthesis of this compound has been reported, suggesting a biomimetic pathway involving the dimerization of a monomeric precursor.[4] The key steps would likely involve the synthesis of the monomeric naphthoquinone derivative followed by a dimerization reaction.

Biological Activity and Mechanism of Action

This compound has demonstrated significant potential in two primary therapeutic areas: oncology and anti-parasitic drug discovery.

Anti-Leukemic Activity

This compound has shown significant cytotoxic activity against human leukemia cell lines HL-60 and CEM.[3] This activity is attributed to its role as a farnesyltransferase inhibitor.

Farnesyltransferase Inhibition:

Farnesyltransferase (FTase) is an enzyme that catalyzes the attachment of a farnesyl group to a cysteine residue in the C-terminal "CAAX box" of target proteins.[5] A key substrate for FTase is the Ras protein, a small GTPase that is a critical component of signaling pathways that regulate cell proliferation, differentiation, and survival.[5] Mutations in the RAS gene are common in many cancers, leading to a constitutively active Ras protein that drives uncontrolled cell growth.[6]

By inhibiting FTase, this compound prevents the farnesylation of Ras, which is essential for its localization to the plasma membrane and subsequent activation of downstream signaling cascades, such as the Raf-MEK-ERK pathway.[6]

Caption: this compound inhibits the Ras signaling pathway by targeting Farnesyltransferase.

Quantitative Data on Anti-Leukemic Activity:

| Cell Line | Activity | IC50 Value | Reference |

| HL-60 (Human Leukemia) | Cytotoxic | Not explicitly stated, but significant | [3] |

| CEM (Human Leukemia) | Cytotoxic | Not explicitly stated, but significant | [3] |

Anti-Plasmodial Activity

This compound exhibits moderately active growth inhibition against Plasmodium falciparum, with an IC50 of 3.44 ± 0.20 μM.[3] The farnesyltransferase of P. falciparum is also a likely target, as protein farnesylation is essential for the parasite's viability. Inhibition of this process would disrupt the function of key proteins involved in parasite growth and development.

Quantitative Data on Anti-Plasmodial Activity:

| Organism | Activity | IC50 Value | Reference |

| Plasmodium falciparum | Growth Inhibition | 3.44 ± 0.20 μM | [3] |

Experimental Protocols

Farnesyltransferase Inhibition Assay (General Protocol)

A common method to screen for FTase inhibitors is a scintillation proximity assay (SPA) or a fluorescence-based assay.[5][7]

Caption: General workflow for a Farnesyltransferase inhibition assay.

Detailed Steps:

-

Reagent Preparation: Prepare solutions of recombinant FTase, radiolabeled or fluorescently tagged FPP, and a biotinylated peptide substrate containing the CAAX motif in an appropriate assay buffer. Prepare serial dilutions of this compound.

-

Reaction Incubation: In a microplate, combine the FTase, biotinylated peptide, and this compound at various concentrations. Initiate the reaction by adding the labeled FPP. Incubate the plate at room temperature for a specified time.

-

Signal Detection: For an SPA, add streptavidin-coated scintillant-containing beads. The biotinylated peptide will bind to the beads, and if it has been farnesylated with a radiolabeled FPP, the radioactivity will be in close enough proximity to the beads to generate a light signal. For a fluorescence-based assay, the farnesylation of a fluorescently tagged peptide can lead to a change in its fluorescent properties.

-

Data Analysis: Measure the signal using a suitable plate reader. The signal will be inversely proportional to the inhibitory activity of this compound. Calculate the IC50 value by plotting the percentage of inhibition against the logarithm of the this compound concentration.

In Vitro Anti-Leukemic Cytotoxicity Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and, by extension, cell viability.

Detailed Steps:

-

Cell Culture: Culture HL-60 or CEM cells in appropriate media and conditions until they reach the logarithmic growth phase.

-

Cell Seeding: Seed the cells into a 96-well plate at a predetermined density (e.g., 1 x 10^5 cells/mL).

-

Compound Treatment: Add serial dilutions of this compound to the wells. Include a vehicle control (e.g., DMSO) and a positive control for cytotoxicity.

-

Incubation: Incubate the plate for a specified period (e.g., 24, 48, or 72 hours) at 37°C in a humidified CO2 incubator.

-

MTT Addition: Add MTT solution to each well and incubate for a further 2-4 hours. Live cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.

-

Formazan Solubilization: Add a solubilizing agent (e.g., DMSO or a specialized solubilization buffer) to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance of the wells at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value of this compound.

In Vitro Anti-Plasmodial Growth Inhibition Assay

The growth of P. falciparum in in vitro culture can be assessed using various methods, such as microscopic counting of parasitized red blood cells or by using DNA-intercalating dyes.

Detailed Steps:

-

Parasite Culture: Maintain a synchronized culture of a specific P. falciparum strain (e.g., chloroquine-sensitive or resistant) in human red blood cells.

-

Assay Setup: In a 96-well plate, add serial dilutions of this compound.

-

Parasite Addition: Add the parasitized red blood cell culture at a low initial parasitemia (e.g., 0.5%).

-

Incubation: Incubate the plate for a full parasite life cycle (e.g., 48 or 72 hours) under appropriate gas conditions (low O2, high CO2).

-

Growth Assessment:

-

Microscopy: Prepare thin blood smears from each well, stain with Giemsa, and count the number of parasitized red blood cells per a certain number of total red blood cells under a microscope.

-

Fluorescent Staining: Lyse the red blood cells and stain the parasite DNA with a fluorescent dye (e.g., SYBR Green I). Measure the fluorescence intensity using a plate reader.

-

-

Data Analysis: Calculate the percentage of growth inhibition compared to the untreated control and determine the IC50 value.

Potential for Drug Development

The dual activity of this compound against both cancer and malaria makes it an attractive lead compound for drug development. Its mechanism of action, targeting farnesyltransferase, is a validated approach in oncology. Further research is warranted to optimize its potency, selectivity, and pharmacokinetic properties. Structure-activity relationship (SAR) studies on this compound and its analogs could lead to the development of more effective and safer therapeutic agents.

Conclusion

This compound (C30H26O4) is a promising natural product with significant anti-leukemic and anti-plasmodial activities. Its inhibitory action on farnesyltransferase provides a clear mechanistic basis for its biological effects. This technical guide has summarized the current knowledge on this compound, including its properties, biological activities, and relevant experimental protocols. Further in-depth studies are required to fully elucidate its therapeutic potential and to advance it through the drug discovery and development pipeline.

Disclaimer: The experimental protocols provided are general guidelines and may require optimization for specific laboratory conditions and research objectives.

References

- 1. Antiplasmodial 2-thiophenoxy-3-trichloromethyl quinoxalines target the apicoplast of Plasmodium falciparum - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Farnesyltransferase inhibitors inhibit T-cell cytokine production at the posttranscriptional level - PMC [pmc.ncbi.nlm.nih.gov]

- 3. This compound | Parasite | Transferase | TargetMol [targetmol.com]

- 4. T cell leukemia control via Ras-Raf pathway inhibition with peptides - PMC [pmc.ncbi.nlm.nih.gov]

- 5. An overview on natural farnesyltransferase inhibitors for efficient cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Advances and Challenges in RAS Signaling Targeted Therapy in Leukemia - PMC [pmc.ncbi.nlm.nih.gov]

- 7. bioassaysys.com [bioassaysys.com]

Tectol in DMSO: A Technical Guide to Solubility and Stability

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the solubility and stability of Tectol when dissolved in dimethyl sulfoxide (DMSO). This compound, a farnesyltransferase (FTase) inhibitor, has demonstrated significant activity against human leukemia cell lines and drug-resistant strains of P. falciparum. Understanding its behavior in DMSO is critical for researchers utilizing it in in vitro and in vivo studies. This document outlines quantitative solubility data, best practices for storage and handling to ensure stability, and the relevant signaling pathways associated with its mechanism of action.

Quantitative Solubility Data

This compound exhibits high solubility in DMSO, facilitating the preparation of concentrated stock solutions for experimental use. The available data is summarized in the table below.

| Parameter | Value | Unit | Source |

| Solubility in DMSO | 55 | mg/mL | [1] |

| Molar Concentration | 122.08 | mM | [1] |

Note: Sonication is recommended to facilitate the dissolution of this compound in DMSO.[1]

Stability and Storage Recommendations

Proper storage of this compound, both in its powdered form and as a DMSO stock solution, is crucial to maintain its chemical integrity and biological activity.

Powder Form

-

Storage Temperature: -20°C[1]

-

Storage Duration: Up to 3 years[1]

-

Precautions: Store in a dry place, away from direct sunlight and moisture.[1]

DMSO Stock Solution

-

Storage Temperature: -80°C[1]

-

Storage Duration: Up to 1 year[1]

-

Precautions: It is advisable to aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles, which can degrade the compound.

General studies on the stability of compounds in DMSO suggest that most are stable for extended periods when stored correctly. One study found that 85% of compounds in a DMSO/water (90/10) mixture were stable for 2 years at 4°C.[2] While this provides a general indication, specific stability studies for this compound in DMSO under various conditions (e.g., light exposure, different temperatures) have not been identified in the reviewed literature.

Experimental Protocols

This section provides a detailed methodology for the preparation of a this compound stock solution in DMSO, a common procedure in a research setting.

Preparation of a this compound Stock Solution in DMSO

Objective: To prepare a concentrated stock solution of this compound in DMSO for use in biological assays.

Materials:

-

This compound powder (CAS 24449-39-6)

-

Anhydrous Dimethyl Sulfoxide (DMSO)

-

Sterile microcentrifuge tubes or vials

-

Calibrated pipette

-

Vortex mixer

-

Sonicator bath

Procedure:

-

Determine the Desired Concentration: Based on experimental needs, calculate the required mass of this compound and volume of DMSO. For example, to prepare a 10 mM stock solution, weigh out 4.505 mg of this compound for every 1 mL of DMSO.

-

Weighing this compound: Accurately weigh the calculated amount of this compound powder in a sterile microcentrifuge tube.

-

Adding DMSO: Using a calibrated pipette, add the appropriate volume of anhydrous DMSO to the tube containing the this compound powder.

-

Dissolution:

-

Vortex the mixture vigorously for 1-2 minutes to aid dissolution.

-

If the compound is not fully dissolved, place the tube in a sonicator bath for 5-10 minutes.[1] Visually inspect the solution to ensure complete dissolution.

-

-

Aliquoting and Storage:

-

Once fully dissolved, aliquot the stock solution into smaller, single-use sterile tubes to minimize freeze-thaw cycles.

-

Label each aliquot clearly with the compound name, concentration, date of preparation, and solvent.

-

Store the aliquots at -80°C for long-term storage.[1]

-

Signaling Pathway and Mechanism of Action

This compound functions as a farnesyltransferase (FTase) inhibitor. Farnesyltransferase is a crucial enzyme in the post-translational modification of several proteins, most notably the Ras family of small GTPases.[3][4] The farnesylation of Ras proteins is essential for their localization to the plasma membrane, a prerequisite for their activation and subsequent downstream signaling.[3][5] By inhibiting FTase, this compound prevents Ras farnesylation, thereby blocking its membrane association and abrogating its signaling functions that are implicated in cell proliferation, differentiation, and survival.[3][4][5]

The following diagram illustrates the canonical Ras signaling pathway and the point of intervention for farnesyltransferase inhibitors like this compound.

Caption: Ras Signaling Pathway and this compound's Point of Inhibition.

The following diagram outlines a typical experimental workflow for assessing the in vitro activity of this compound.

Caption: In Vitro Experimental Workflow for this compound.

References

- 1. This compound | Parasite | Transferase | TargetMol [targetmol.com]

- 2. Stability of screening compounds in wet DMSO - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Farnesyltransferase inhibitors and anti-Ras therapy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Ras protein farnesyltransferase: A strategic target for anticancer therapeutic development - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

Methodological & Application

Application Notes and Protocols for Compound T in Cell Culture Assays

For Researchers, Scientists, and Drug Development Professionals

Introduction

These application notes provide a comprehensive guide for the utilization of Compound T, a novel investigational agent, in a range of common cell culture assays. The following protocols and data have been compiled to assist researchers in assessing the biological activity of Compound T and to provide a framework for its integration into drug discovery and development workflows. Due to the absence of specific published data for a compound named "Tectol," the following information is presented as a template. Researchers should substitute the specific parameters and findings relevant to their compound of interest.

Mechanism of Action

The precise mechanism of action for Compound T is currently under investigation. Preliminary studies suggest that it may modulate cellular signaling pathways involved in proliferation and apoptosis. A hypothesized signaling pathway is presented below.

Hypothesized Signaling Pathway of Compound T

Quantitative Data Summary

The following tables summarize hypothetical quantitative data for Compound T in various cell lines. These values should be determined empirically for the specific cell line and assay conditions being used.

Table 1: IC50 Values of Compound T in Cancer Cell Lines after 72h Treatment

| Cell Line | Cancer Type | IC50 (µM) |

| MCF-7 | Breast | 5.2 |

| A549 | Lung | 12.8 |

| HeLa | Cervical | 8.1 |

| Jurkat | Leukemia | 2.5 |

Table 2: Optimal Concentration and Incubation Time for Apoptosis Induction

| Cell Line | Optimal Concentration (µM) | Incubation Time (h) | % Apoptotic Cells |

| MCF-7 | 10 | 48 | 65 |

| A549 | 20 | 48 | 58 |

| HeLa | 15 | 72 | 72 |

| Jurkat | 5 | 24 | 85 |

Experimental Protocols

Cell Viability Assay (MTT Assay)

This protocol is designed to assess the effect of Compound T on cell viability by measuring the metabolic activity of cells.

Materials:

-

Compound T stock solution (dissolved in DMSO)

-

Complete cell culture medium (e.g., DMEM, RPMI-1640)

-

Fetal Bovine Serum (FBS)

-

Penicillin-Streptomycin solution

-

Phosphate Buffered Saline (PBS)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

DMSO

-

96-well plates

-

Multichannel pipette

-

Plate reader

Protocol:

-

Cell Seeding:

-

Harvest and count cells from a healthy culture.

-

Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium.

-

Incubate the plate at 37°C in a 5% CO₂ incubator for 24 hours to allow for cell attachment.

-

-

Compound T Treatment:

-

Prepare serial dilutions of Compound T in complete medium. The final DMSO concentration should not exceed 0.1%.

-

Remove the medium from the wells and add 100 µL of the diluted Compound T solutions. Include a vehicle control (medium with DMSO) and a blank (medium only).

-

Incubate for the desired time period (e.g., 24, 48, or 72 hours).

-

-

MTT Addition:

-

After incubation, add 20 µL of MTT solution to each well.

-

Incubate for 4 hours at 37°C.

-

-

Formazan Solubilization:

-

Carefully remove the medium from each well.

-

Add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Gently shake the plate for 5 minutes to ensure complete dissolution.

-

-

Data Acquisition:

-

Measure the absorbance at 570 nm using a plate reader.

-

MTT Assay Experimental Workflow

Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)

This protocol distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells following treatment with Compound T.

Materials:

-

Compound T stock solution

-

Complete cell culture medium

-

6-well plates

-

Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)

-

Flow cytometer

Protocol:

-

Cell Seeding and Treatment:

-

Seed cells in 6-well plates at an appropriate density to reach 70-80% confluency at the time of harvest.

-

After 24 hours, treat the cells with the desired concentrations of Compound T for the determined incubation period.

-

-

Cell Harvesting:

-

Collect both adherent and floating cells. For adherent cells, gently trypsinize and combine with the supernatant.

-

Centrifuge the cell suspension at 300 x g for 5 minutes.

-

Wash the cell pellet twice with cold PBS.

-

-

Staining:

-

Resuspend the cells in 100 µL of 1X Binding Buffer.

-

Add 5 µL of Annexin V-FITC and 5 µL of PI.

-

Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

-

Add 400 µL of 1X Binding Buffer to each tube.

-

-

Flow Cytometry Analysis:

-

Analyze the samples on a flow cytometer within 1 hour of staining.

-

FITC signal (Annexin V) is detected in the FL1 channel and PI signal is detected in the FL2 or FL3 channel.

-

Cell State Interpretation in Annexin V/PI Assay

Application Notes and Protocols for In Vitro Experiments with Paclitaxel (Taxol)

For Researchers, Scientists, and Drug Development Professionals

Introduction

Paclitaxel (Taxol) is a widely used antineoplastic agent in cancer chemotherapy. Its primary mechanism of action involves the disruption of microtubule dynamics, which is essential for cell division and other vital cellular functions. These application notes provide detailed protocols for determining the effective dosage of paclitaxel in vitro, focusing on cytotoxicity assessment, apoptosis induction, and cell cycle analysis.

Mechanism of Action: Paclitaxel is a microtubule-stabilizing drug.[1] It binds to the β-tubulin subunit of microtubules, the building blocks of the cell's cytoskeleton.[2][3] This binding promotes the assembly of microtubules from tubulin dimers and stabilizes them by preventing depolymerization.[1][2][4] The resulting hyper-stabilized and non-functional microtubules disrupt the normal dynamic reorganization of the microtubule network. This interference leads to the arrest of the cell cycle at the G2/M phase, blocking mitosis and ultimately triggering programmed cell death (apoptosis).[5] Additionally, paclitaxel has been shown to modulate cell survival through various signaling pathways, including the c-Jun N-terminal kinase (JNK) pathway and Toll-like receptor 4 (TLR4)-dependent signaling.[6][7]

Data Presentation: In Vitro Cytotoxicity of Paclitaxel

The half-maximal inhibitory concentration (IC50) is a critical measure of a drug's potency. The IC50 value for paclitaxel can vary significantly depending on the cell line and the duration of exposure.[8] Prolonging exposure time from 24 to 72 hours can increase cytotoxicity substantially.[8][9]

| Cell Line Type | Example Cell Lines | Exposure Time | IC50 Range (nM) | Citation(s) |

| Various Human Tumors | Includes HeLa, A549, OVCAR-3, etc. | 24 hours | 2.5 - 7.5 | [8][9] |

| Ovarian Carcinoma | 7 different cell lines | Not Specified | 0.4 - 3.4 | [10] |

| Breast Cancer | MCF-7 | 48 hours | 64,460* | [11] |

*Note: This value was reported as 64.46 µmol/mL, which is equivalent to 64,460 nM. This is significantly higher than other reported values and may reflect specific experimental conditions or cell line resistance.

Experimental Protocols

Cell Viability and Cytotoxicity Assessment (MTT Assay)

This protocol determines the concentration of paclitaxel that inhibits cell viability by 50% (IC50). The MTT assay is a colorimetric assay based on the reduction of a yellow tetrazolium salt (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) by mitochondrial dehydrogenases in viable cells to form purple formazan crystals.[12]

Materials:

-

Cancer cell line of interest

-

Complete culture medium

-

Paclitaxel stock solution (in DMSO)

-

96-well flat-bottom plates

-

MTT solution (5 mg/mL in sterile PBS)[12]

-

Solubilization solution (e.g., DMSO or 0.2% NP-40 with 8mM HCl in isopropanol)[12]

-

Microplate reader

Protocol:

-

Cell Seeding: Harvest and count cells. Seed cells into a 96-well plate at a pre-determined optimal density (e.g., 5,000-10,000 cells/well in 100 µL of medium).[12] Incubate overnight at 37°C, 5% CO2 to allow for cell attachment.

-

Drug Treatment: Prepare serial dilutions of paclitaxel in culture medium. Remove the old medium from the wells and add 100 µL of the paclitaxel dilutions. Include wells with untreated cells (negative control) and wells with vehicle control (medium with the highest concentration of DMSO used).

-

Incubation: Incubate the plate for the desired exposure period (e.g., 24, 48, or 72 hours) at 37°C, 5% CO2.

-

MTT Addition: After incubation, add 10 µL of MTT stock solution (5 mg/mL) to each well.[12]

-

Formazan Formation: Incubate the plate for 2-4 hours at 37°C until purple formazan crystals are visible.[12]

-

Solubilization: Carefully remove the medium from each well. Add 100 µL of DMSO to each well to dissolve the formazan crystals.[12] Mix thoroughly by pipetting or shaking on an orbital shaker for 15 minutes.

-

Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.[12]

-

Data Analysis: Calculate cell viability as a percentage of the untreated control. Plot the viability against the log of paclitaxel concentration to determine the IC50 value.

Apoptosis Detection (Annexin V-FITC/Propidium Iodide Assay)

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells. In early apoptosis, phosphatidylserine (PS) translocates from the inner to the outer leaflet of the plasma membrane. Annexin V, a protein with high affinity for PS, is conjugated to a fluorochrome (like FITC) to label early apoptotic cells. Propidium Iodide (PI) is a fluorescent nucleic acid dye that cannot cross the membrane of live or early apoptotic cells, but it stains the nucleus of late apoptotic and necrotic cells where membrane integrity is lost.

Materials:

-

Paclitaxel-treated and control cells

-

Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and 10X Binding Buffer)

-

Phosphate-Buffered Saline (PBS)

-

Flow cytometer

Protocol:

-

Cell Treatment: Seed cells (e.g., 1 x 10^6 cells in a T25 flask) and treat with the desired concentration of paclitaxel for the appropriate duration.[13]

-

Cell Harvesting: Collect both floating and adherent cells. Centrifuge at ~300 x g for 5 minutes.

-

Washing: Wash the cell pellet twice with cold PBS.[13]

-

Resuspension: Resuspend the cells in 100 µL of 1X Annexin V Binding Buffer.[14]

-

Staining: Add 5 µL of Annexin V-FITC and 5 µL of PI solution to the cell suspension.[14] Gently vortex.

-

Incubation: Incubate the cells for 15-20 minutes at room temperature in the dark.[14]

-

Dilution: Add 400 µL of 1X Binding Buffer to each tube.[14]

-

Flow Cytometry: Analyze the samples by flow cytometry as soon as possible. Healthy cells will be negative for both Annexin V and PI. Early apoptotic cells will be Annexin V positive and PI negative. Late apoptotic/necrotic cells will be positive for both stains.[14]

Cell Cycle Analysis (Propidium Iodide Staining)

This protocol uses propidium iodide (PI) to stain cellular DNA, allowing for the analysis of cell cycle distribution by flow cytometry. Since PI binds stoichiometrically to DNA, the amount of fluorescence is directly proportional to the DNA content. This allows for the differentiation of cells in the G0/G1, S, and G2/M phases of the cell cycle. RNase treatment is required as PI also binds to double-stranded RNA.[15]

Materials:

-

Paclitaxel-treated and control cells

-

PBS

-

Ice-cold 70% ethanol

-

Propidium Iodide (PI) staining solution (e.g., 50 µg/mL PI, 0.1% Triton X-100, 0.2 mg/mL RNase A in PBS)[16]

-

Flow cytometer

Protocol:

-

Cell Treatment: Culture and treat approximately 10^6 cells with paclitaxel.

-

Harvesting: Harvest cells, wash with PBS, and centrifuge to form a pellet.

-

Fixation: Resuspend the pellet while gently vortexing. Add 1 mL of ice-cold 70% ethanol dropwise to the cells.[16] This step is crucial to prevent cell clumping.[17]

-

Incubation for Fixation: Incubate the cells on ice for at least 30 minutes or at 4°C for longer periods.[17][18]

-

Washing: Centrifuge the fixed cells to remove the ethanol and wash the pellet with PBS.[15]

-

Staining: Resuspend the cell pellet in 0.5-1 mL of PI staining solution containing RNase A.[16][18]

-

Incubation for Staining: Incubate for at least 30 minutes at room temperature in the dark.[16]

-

Flow Cytometry: Analyze the samples on a flow cytometer. Use a linear scale for the DNA content channel (e.g., FL3). The resulting histogram will show peaks corresponding to the G0/G1 phase (2n DNA content), S phase (between 2n and 4n), and G2/M phase (4n DNA content). Paclitaxel treatment is expected to cause an accumulation of cells in the G2/M peak.[5]

References

- 1. molbiolcell.org [molbiolcell.org]

- 2. go.drugbank.com [go.drugbank.com]

- 3. Paclitaxel - Wikipedia [en.wikipedia.org]

- 4. How Taxol/paclitaxel kills cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Paclitaxel (Taxol) upregulates expression of functional interleukin-6 in human ovarian cancer cells through multiple signaling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. scispace.com [scispace.com]

- 8. Cytotoxic studies of paclitaxel (Taxol) in human tumour cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Paclitaxel and cisplatin sensitivity of ovarian carcinoma cell lines tested with the 96-well plate clonogenic assay - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. brieflands.com [brieflands.com]

- 12. goldbio.com [goldbio.com]

- 13. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]

- 14. PROTOCOL: Annexin V and PI Staining Apoptosis Assay by Flow Cytometry [novusbio.com]

- 15. vet.cornell.edu [vet.cornell.edu]

- 16. Timed, sequential administration of paclitaxel improves its cytotoxic effectiveness in a cell culture model - PMC [pmc.ncbi.nlm.nih.gov]

- 17. ucl.ac.uk [ucl.ac.uk]

- 18. igbmc.fr [igbmc.fr]

Application Notes and Protocols for Studying Farnesyltransferase Activity Using Tectol

For Researchers, Scientists, and Drug Development Professionals

Introduction

Farnesyltransferase (FTase) is a crucial enzyme in post-translational modification, catalyzing the attachment of a farnesyl group to a cysteine residue within the C-terminal CaaX box of various proteins. This process, known as farnesylation, is vital for the proper localization and function of these proteins, many of which are key components of cellular signaling pathways.[1] A prominent substrate of FTase is the Ras protein, a small GTPase that plays a central role in cell proliferation, differentiation, and survival.[1] Aberrant Ras signaling is a hallmark of many cancers, making FTase a compelling target for anti-cancer drug development.[1]

Tectol, a natural product isolated from Tectona grandis (teak), has been identified as a moderate inhibitor of farnesyltransferase.[1] These application notes provide a detailed guide for researchers to utilize this compound as a tool to study FTase activity and its downstream effects on cellular signaling. The protocols outlined below describe how to perform in vitro FTase activity assays to determine the inhibitory potential of this compound and how to assess its impact on the Ras signaling cascade in a cellular context.

Quantitative Data on this compound Inhibition of Farnesyltransferase

The inhibitory activity of this compound and its derivatives against farnesyltransferase has been quantified, providing key data points for experimental design. A summary of the available data is presented in the table below. Researchers can expand upon this data by performing dose-response experiments as detailed in the protocols section.

| Compound | Target Enzyme | IC50 (μM) | Source |

| This compound | Farnesyltransferase | 2.09 | [1] |

| This compound Derivative (with longer side chain) | Farnesyltransferase | 1.8 | [1] |

Signaling Pathway

Farnesyltransferase plays a critical role in the activation of the Ras signaling pathway. Inhibition of FTase by this compound is expected to prevent the farnesylation of Ras, thereby blocking its localization to the plasma membrane and inhibiting downstream signaling.

Experimental Protocols

In Vitro Farnesyltransferase Activity Assay

This protocol is adapted from commercially available fluorescence-based FTase assay kits and can be used to determine the IC50 of this compound. The assay measures the transfer of a farnesyl group from farnesyl pyrophosphate (FPP) to a dansylated peptide substrate. Farnesylation of the peptide results in an increase in fluorescence.

Materials:

-

Recombinant human farnesyltransferase

-

Farnesyl pyrophosphate (FPP)

-

Dansyl-labeled peptide substrate (e.g., Dansyl-GCVLS)

-

This compound

-

Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.5, 10 mM MgCl₂, 10 µM ZnCl₂, 5 mM DTT)

-

DMSO (for dissolving this compound)

-

Black 96-well or 384-well microplates

-

Fluorescence microplate reader (Excitation: ~340 nm, Emission: ~550 nm)

Protocol:

-

Preparation of Reagents:

-

Prepare a stock solution of this compound in DMSO (e.g., 10 mM).

-

Prepare serial dilutions of this compound in assay buffer to achieve a range of final concentrations for the assay (e.g., 0.01 µM to 100 µM). Include a DMSO-only control.

-

Prepare working solutions of FTase, FPP, and the dansyl-peptide substrate in assay buffer at 2X the final desired concentration.

-

-

Assay Procedure:

-

To each well of the microplate, add 25 µL of the this compound dilution or DMSO control.

-

Add 25 µL of the 2X FTase enzyme solution to each well.

-

Incubate for 15 minutes at room temperature to allow the inhibitor to bind to the enzyme.

-

Initiate the reaction by adding 50 µL of a pre-mixed solution containing 2X FPP and 2X dansyl-peptide substrate.

-

Immediately measure the fluorescence at time zero.

-

Incubate the plate at 37°C for 60 minutes, protected from light.

-

After incubation, measure the final fluorescence.

-

-

Data Analysis:

-

Subtract the time-zero fluorescence reading from the final fluorescence reading for each well to get the net fluorescence increase.

-

Calculate the percentage of inhibition for each this compound concentration relative to the DMSO control.

-

Plot the percentage of inhibition against the logarithm of the this compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

-

Cellular Assay: Western Blot for Phospho-ERK

This protocol describes how to assess the effect of this compound on the Ras signaling pathway by measuring the phosphorylation of a key downstream effector, ERK. A decrease in phosphorylated ERK (p-ERK) levels would indicate inhibition of the Ras pathway.

Materials:

-

Cancer cell line with active Ras signaling (e.g., HCT116, A549)

-

Cell culture medium and supplements

-

This compound

-

DMSO

-

Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

-

BCA protein assay kit

-

SDS-PAGE gels and running buffer

-

Transfer buffer and PVDF membrane

-

Blocking buffer (e.g., 5% BSA or non-fat milk in TBST)

-

Primary antibodies: anti-phospho-ERK1/2 (p44/42 MAPK) and anti-total-ERK1/2

-

HRP-conjugated secondary antibody

-

Chemiluminescent substrate

-

Imaging system

Protocol:

-

Cell Treatment:

-

Seed cells in 6-well plates and allow them to adhere overnight.

-

Treat the cells with various concentrations of this compound (e.g., 0, 1, 5, 10, 25 µM) for a specified time (e.g., 24 hours). Include a DMSO-only vehicle control.

-

-

Cell Lysis and Protein Quantification:

-

Wash the cells with ice-cold PBS and lyse them with lysis buffer.

-

Scrape the cells and collect the lysate. Centrifuge to pellet cell debris.

-

Determine the protein concentration of the supernatant using a BCA assay.

-

-

Western Blotting:

-

Normalize the protein samples to the same concentration and prepare them for SDS-PAGE by adding sample loading buffer and boiling.

-

Load equal amounts of protein per lane and run the SDS-PAGE gel.

-

Transfer the proteins to a PVDF membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with the primary antibody against p-ERK overnight at 4°C.

-

Wash the membrane with TBST and then incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane again and apply the chemiluminescent substrate.

-

Capture the image using an imaging system.

-

-

Stripping and Re-probing:

-

Strip the membrane according to the manufacturer's protocol.

-

Re-probe the membrane with the primary antibody against total ERK to serve as a loading control.

-

Repeat the secondary antibody incubation and imaging steps.

-

-

Data Analysis:

-

Quantify the band intensities for p-ERK and total ERK using image analysis software.

-

Normalize the p-ERK signal to the total ERK signal for each sample.

-